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molecular formula C10H14N2O4 B8623989 4-(2-Ethoxyethoxy)-2-nitroaniline CAS No. 54029-62-8

4-(2-Ethoxyethoxy)-2-nitroaniline

Cat. No. B8623989
M. Wt: 226.23 g/mol
InChI Key: ATYQRPFZFUIJDU-UHFFFAOYSA-N
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Patent
US04002640

Procedure details

A mixture of 1.8 g. of 4-(2-ethoxyethoxy)-2-nitroaniline and 0.3 g. of 5% palladium-on-charcoal catalyst in 200 ml. of methanol is hydrogenated under ambient conditions. After the uptake of hydrogen is complete, the mixture is filtered and 1,2-diamino-4-(2-ethoxyethoxy) benzene is isolated from the filtrate by evaporation.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][CH2:4][CH2:5][O:6][C:7]1[CH:13]=[CH:12][C:10]([NH2:11])=[C:9]([N+:14]([O-])=O)[CH:8]=1)[CH3:2].[H][H]>[Pd].CO>[NH2:11][C:10]1[CH:12]=[CH:13][C:7]([O:6][CH2:5][CH2:4][O:3][CH2:1][CH3:2])=[CH:8][C:9]=1[NH2:14]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OCCOC1=CC(=C(N)C=C1)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 1.8 g
FILTRATION
Type
FILTRATION
Details
the mixture is filtered

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=C(C=C1)OCCOCC)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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